molecular formula C5H5FN2O3 B11777246 4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11777246
M. Wt: 160.10 g/mol
InChI Key: JOGQSMVZTWWYMB-UHFFFAOYSA-N
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Description

4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorine atom, a hydroxyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield[4][4].

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of 4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug design .

Properties

Molecular Formula

C5H5FN2O3

Molecular Weight

160.10 g/mol

IUPAC Name

4-fluoro-2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C5H5FN2O3/c1-8-4(9)2(6)3(7-8)5(10)11/h7H,1H3,(H,10,11)

InChI Key

JOGQSMVZTWWYMB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N1)C(=O)O)F

Origin of Product

United States

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